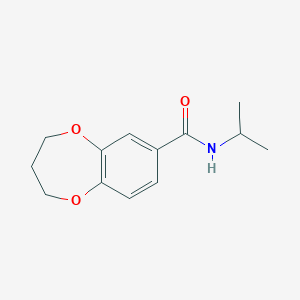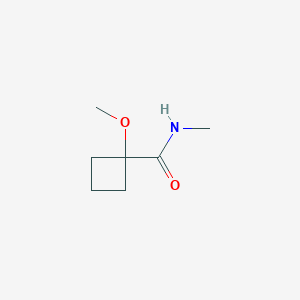
1-methoxy-N-methylcyclobutane-1-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-methoxy-N-methylcyclobutane-1-carboxamide, also known as memantine, is a non-competitive N-methyl-D-aspartate (NMDA) receptor antagonist. It is a synthetic drug that is used in the treatment of Alzheimer's disease and other neurological disorders. Memantine has been shown to be effective in slowing the progression of Alzheimer's disease and improving cognitive function in patients.
作用機序
Memantine works by blocking the excessive activity of glutamate, an excitatory neurotransmitter in the brain. Glutamate overactivity is believed to contribute to the damage of brain cells in Alzheimer's disease. By blocking the excessive activity of glutamate, 1-methoxy-N-methylcyclobutane-1-carboxamide helps to protect brain cells from damage and improve cognitive function.
Biochemical and physiological effects:
Memantine has been shown to have a number of biochemical and physiological effects. It has been shown to reduce the levels of oxidative stress in the brain, which is believed to contribute to the damage of brain cells in Alzheimer's disease. In addition, 1-methoxy-N-methylcyclobutane-1-carboxamide has been shown to improve the function of the cholinergic system, which is important for memory and learning.
実験室実験の利点と制限
Memantine has several advantages for use in lab experiments. It is a well-characterized drug that has been extensively studied. It has a well-defined mechanism of action and has been shown to be effective in a number of neurological disorders. However, there are also some limitations to its use in lab experiments. Memantine can have toxic effects at high concentrations, which can limit its use in certain experiments. In addition, 1-methoxy-N-methylcyclobutane-1-carboxamide can have off-target effects that may complicate the interpretation of results.
将来の方向性
There are several future directions for research on 1-methoxy-N-methylcyclobutane-1-carboxamide. One area of research is the development of new 1-methoxy-N-methylcyclobutane-1-carboxamide derivatives that may have improved efficacy and fewer side effects. Another area of research is the investigation of the potential use of 1-methoxy-N-methylcyclobutane-1-carboxamide in the treatment of other neurological disorders. Finally, there is a need for further research on the long-term effects of 1-methoxy-N-methylcyclobutane-1-carboxamide use in patients with Alzheimer's disease and other neurological disorders.
Conclusion:
In conclusion, 1-methoxy-N-methylcyclobutane-1-carboxamide is a synthetic drug that has been shown to be effective in the treatment of Alzheimer's disease and other neurological disorders. It works by blocking the excessive activity of glutamate in the brain, which helps to protect brain cells from damage and improve cognitive function. Memantine has several advantages for use in lab experiments, but there are also some limitations to its use. There are several future directions for research on 1-methoxy-N-methylcyclobutane-1-carboxamide, including the development of new 1-methoxy-N-methylcyclobutane-1-carboxamide derivatives and the investigation of its potential use in the treatment of other neurological disorders.
合成法
Memantine is synthesized by reacting 1-amino-3,5-dimethyladamantane with methylamine and cyclobutanecarboxylic acid. The reaction takes place in the presence of a catalyst and at high temperatures and pressures. The resulting product is then purified by recrystallization.
科学的研究の応用
Memantine has been extensively studied for its therapeutic potential in Alzheimer's disease and other neurological disorders. It has been shown to improve cognitive function and slow the progression of the disease. In addition, 1-methoxy-N-methylcyclobutane-1-carboxamide has been investigated for its potential use in the treatment of other conditions such as Parkinson's disease, multiple sclerosis, and epilepsy.
特性
IUPAC Name |
1-methoxy-N-methylcyclobutane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO2/c1-8-6(9)7(10-2)4-3-5-7/h3-5H2,1-2H3,(H,8,9) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOKPJDQHFJAQDQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1(CCC1)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-methoxy-N-methylcyclobutane-1-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![[2-(benzylamino)-2-oxoethyl] (Z)-3-(1,3-benzodioxol-5-yl)-2-cyanoprop-2-enoate](/img/structure/B7465619.png)
![1-(4-chlorophenyl)-N-(3-ethylphenyl)-3-methyl-1H-thieno[2,3-c]pyrazole-5-carboxamide](/img/structure/B7465623.png)
![1-methyl-6H-isoquinolino[2,3-a]quinazoline-5,12-dione](/img/structure/B7465630.png)
![1-acetyl-N-[(2-methylphenyl)methyl]piperidine-4-carboxamide](/img/structure/B7465632.png)
![2-[benzyl(methyl)amino]-N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)acetamide](/img/structure/B7465639.png)
![1-[4-(difluoromethoxy)phenyl]-N-(4-methoxy-2-morpholin-4-ylsulfonylphenyl)methanimine](/img/structure/B7465646.png)
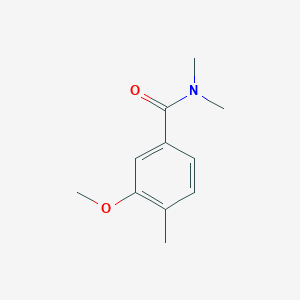
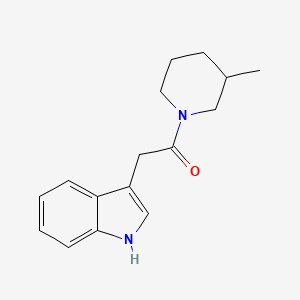
![3-methyl-N-[(2-methylphenyl)methyl]furan-2-carboxamide](/img/structure/B7465685.png)
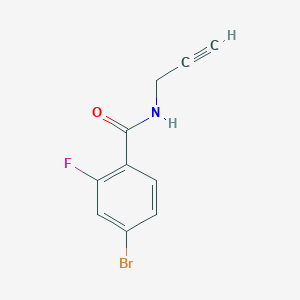
![N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethyl]cyclobutanecarboxamide](/img/structure/B7465694.png)
